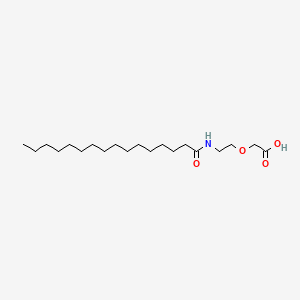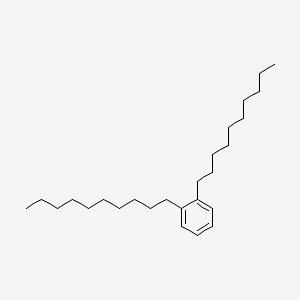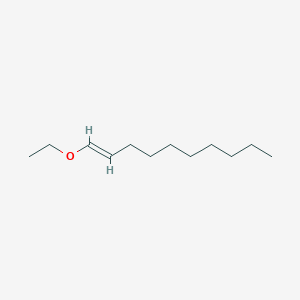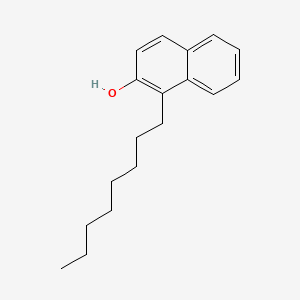
Octyl-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl-2-naphthol: is an organic compound with the molecular formula C18H24O . It is a derivative of 2-naphthol, where an octyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octyl-2-naphthol typically involves the alkylation of 2-naphthol with an octyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-Naphthol+Octyl Halide→this compound+Halide Ion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octyl-2-naphthol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitrated, sulfonated, and halogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl-2-naphthol is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the study of enzyme kinetics and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of octyl-2-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: The parent compound of octyl-2-naphthol, known for its use in the synthesis of dyes and pigments.
1-Naphthol: An isomer of 2-naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Octyl-1-naphthol: A derivative of 1-naphthol with an octyl group attached to the first position of the naphthalene ring.
Uniqueness: this compound is unique due to the presence of the octyl group at the second position of the naphthalene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and altered reactivity, compared to its parent compound and other similar derivatives.
Eigenschaften
CAS-Nummer |
31215-05-1 |
|---|---|
Molekularformel |
C18H24O |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-octylnaphthalen-2-ol |
InChI |
InChI=1S/C18H24O/c1-2-3-4-5-6-7-12-17-16-11-9-8-10-15(16)13-14-18(17)19/h8-11,13-14,19H,2-7,12H2,1H3 |
InChI-Schlüssel |
AAZCPESOYPGWEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=CC2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


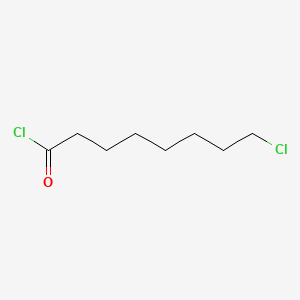
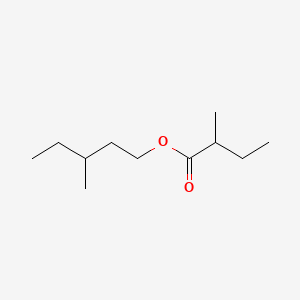
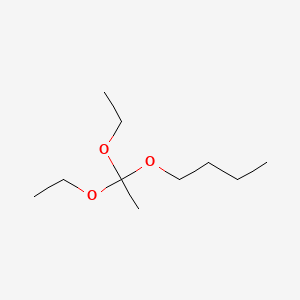
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
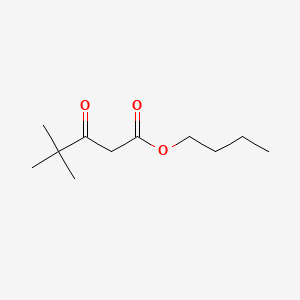
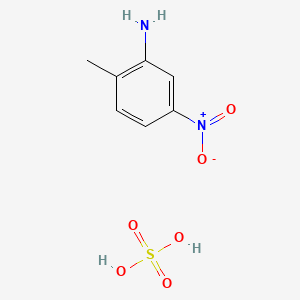
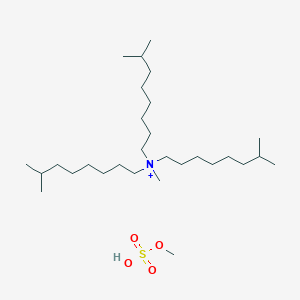
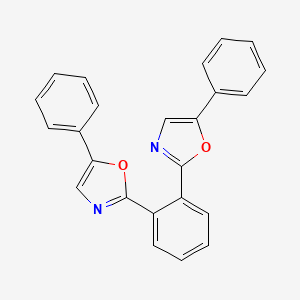
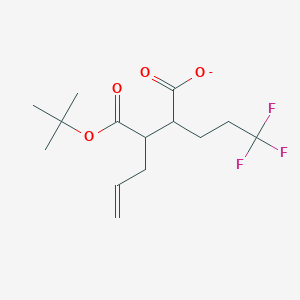
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
